

Spectroscopic and Synthetic Profile of Folic Acid Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Folic acid methyl ester*

Cat. No.: *B15390113*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **folic acid methyl ester**, a key derivative of folic acid used in various research and pharmaceutical development contexts. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Introduction

Folic acid, a B-vitamin, plays a crucial role in numerous biological processes. Its synthetic derivative, **folic acid methyl ester**, is of significant interest to researchers for its modified solubility and potential as an intermediate in the synthesis of more complex folate conjugates for targeted drug delivery and imaging applications. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound. This guide aims to provide that critical information in a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **folic acid methyl ester**. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Spectroscopic Data of Folic Acid Methyl Ester

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.65	s	H-7 (Pteridine ring)
~7.65	d	Aromatic CH (p-aminobenzoyl)
~6.65	d	Aromatic CH (p-aminobenzoyl)
~4.50	d	$\text{CH}_2\text{-N}$
~4.35	m	$\alpha\text{-CH}$ (Glutamic acid)
~3.60	s	-OCH_3 (Methyl ester)
~2.20	m	$\gamma\text{-CH}_2$ (Glutamic acid)
~2.00	m	$\beta\text{-CH}_2$ (Glutamic acid)

Note: Data is typically acquired in DMSO-d_6 . The precise chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: ^{13}C NMR Spectroscopic Data of Folic Acid Methyl Ester

Chemical Shift (δ) ppm	Assignment
~174	C=O (γ -carboxyl)
~173	C=O (α -ester)
~166	C=O (Amide)
~162	C-4 (Pteridine ring)
~156	C-2 (Pteridine ring)
~151	C-8a (Pteridine ring)
~148	Aromatic C (p-aminobenzoyl)
~129	Aromatic CH (p-aminobenzoyl)
~121	Aromatic C (p-aminobenzoyl)
~111	Aromatic CH (p-aminobenzoyl)
~52	α -CH (Glutamic acid)
~51	-OCH ₃ (Methyl ester)
~45	CH ₂ -N
~31	β -CH ₂ (Glutamic acid)
~27	γ -CH ₂ (Glutamic acid)

Note: Data is typically acquired in DMSO-d₆. The precise chemical shifts may vary slightly depending on the solvent and instrument.

Table 3: FTIR Spectroscopic Data of Folic Acid Methyl Ester

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400	N-H stretching (Amine and Amide)
~3300	O-H stretching (Carboxylic acid)
~1735	C=O stretching (Ester)
~1690	C=O stretching (Carboxylic acid and Amide I)
~1605	N-H bending (Amine) and C=C stretching (Aromatic)
~1485	C=C stretching (Aromatic)
~1200	C-O stretching (Ester and Carboxylic acid)

Note: The appearance of a strong absorption band around 1735 cm⁻¹ is a key indicator of successful esterification.

Table 4: Mass Spectrometry Data of Folic Acid Methyl Ester

m/z	Ion
456.16	[M+H] ⁺
478.14	[M+Na] ⁺

Note: M represents the **folic acid methyl ester** molecule. The exact m/z values may vary slightly based on the ionization technique and instrument calibration.

Experimental Protocols

Synthesis of Folic Acid Methyl Ester via Fischer Esterification

This protocol describes the synthesis of **folic acid methyl ester** from folic acid using methanol as both the reagent and solvent, with a strong acid catalyst.

Materials:

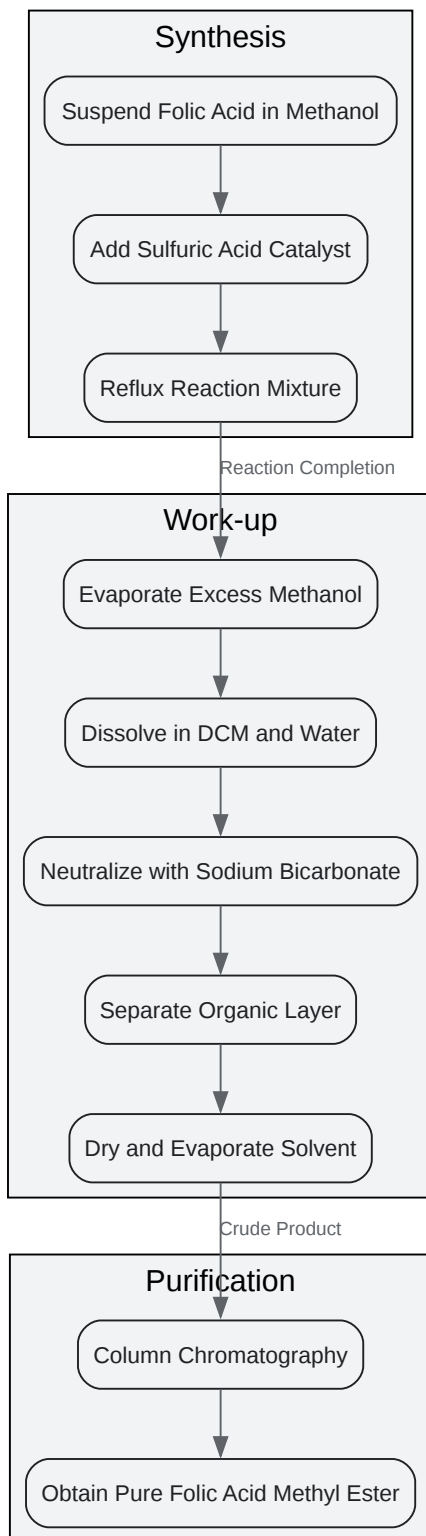
- Folic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator

Procedure:

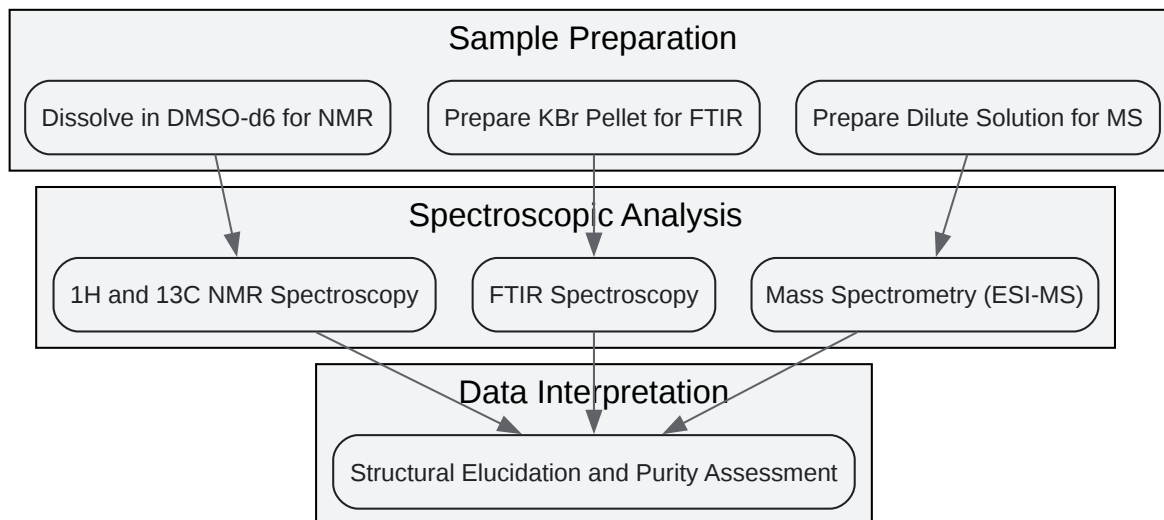
- Suspend folic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.

- Redissolve the residue in a mixture of dichloromethane and water.
- Carefully neutralize the aqueous layer by the slow addition of sodium bicarbonate until the effervescence ceases.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude **folic acid methyl ester**.
- Purify the crude product by column chromatography on silica gel.

Synthesis and Purification of Folic Acid Methyl Ester



Spectroscopic Characterization Workflow



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